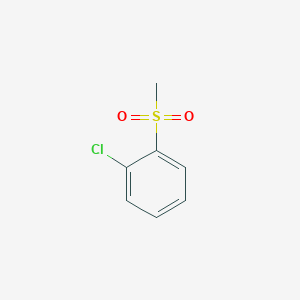
2-Keto-L-gulonsäure
Übersicht
Beschreibung
2-Keto-L-gulonic acid (2KLG) is an important intermediate in the biosynthesis of ascorbic acid (vitamin C). It is also a key component of the metabolic pathway of vitamin C, which is essential for the maintenance of human health. 2KLG is a carboxylic acid with a molecular formula of C6H8O6 and a molecular weight of 176.13 g/mol. It is a naturally occurring compound in the body, and is found in a variety of fruits, vegetables, and other sources.
Wissenschaftliche Forschungsanwendungen
Aquatische Tierernährung
2-KLG wurde als neuer Vorläufer für die L-Ascorbinsäure (Vitamin C)-Biosynthese in Wassertieren identifiziert. Die Supplementierung von 2-KLG in der Nahrung von Zebrafischen hat gezeigt, dass der L-Ascorbinsäuregehalt, die Wachstumsleistung, die Futterverwertung verbessert und der Rohprotein- und Lipidgehalt erhöht wird . Dies deutet darauf hin, dass 2-KLG eine bedeutende Nahrungsergänzung sein könnte, um die Nährstoffqualität und Gesundheit von Wassertieren zu verbessern.
Vitamin C-Produktion
2-KLG ist ein entscheidendes Zwischenprodukt bei der industriellen Synthese von Vitamin C. Das traditionelle zweistufige Fermentationsprozess beinhaltet die Umwandlung von D-Sorbitol zu L-Sorbose durch Gluconobacter oxydans, gefolgt von der Umwandlung von L-Sorbose zu 2-KLG. Dieser Prozess ist von entscheidender Bedeutung für die großtechnische Produktion von Vitamin C, das in der Lebensmittel-, Getränke- und Pharmaindustrie weit verbreitet ist .
Metabolische Biotechnologie
Forscher haben die metabolische Biotechnologie eingesetzt, um die Produktion von 2-KLG für industrielle Zwecke zu optimieren. Durch die genetische Veränderung bestimmter Bakterienstämme konnten Wissenschaftler die Ausbeute an 2-KLG erhöhen, wodurch der Produktionsprozess effizienter und kostengünstiger wird .
Hochdurchsatz-Screening
Hochdurchsatz-Screening-Methoden wurden entwickelt, um Stämme von Mikroorganismen zu identifizieren, die 2-KLG überproduzieren. Diese Methoden basieren auf der Erkennung von Änderungen der Fluoreszenz, die mit der Aktivität spezifischer Dehydrogenasen zusammenhängen, die an der Degradation von 2-KLG beteiligt sind. Dieser Ansatz ermöglicht die schnelle und effiziente Selektion von hochproduzierenden Stämmen .
Tierische Reproduktion und Wachstum
Die Supplementierung mit 2-KLG wurde mit einer verbesserten Reproduktion, einem verbesserten Wachstum und einer verbesserten Immunität bei Tieren in Verbindung gebracht. Dies ist auf seine Rolle als Vorläufer für L-Ascorbinsäure zurückzuführen, die für diese physiologischen Funktionen essentiell ist. Die Supplementierung kann dazu beitragen, den Mangel an endogener L-Ascorbinsäure-Synthese bei bestimmten Tierarten zu überwinden .
Stresstoleranz in Pflanzen
Studien haben gezeigt, dass 2-KLG das Pflanzenwachstum verbessern und die Stresstoleranz erhöhen kann. Es fördert die Synthese und Akkumulation von L-Ascorbinsäure in Pflanzen, die eine bedeutende Rolle bei den Abwehrmechanismen von Pflanzen gegen Umweltstressoren spielt .
Wirkmechanismus
Target of Action
The primary target of 2-Keto-L-gulonic acid (2-KGA) is the L-ascorbic acid (ASA) biosynthesis pathway in organisms . ASA, also known as Vitamin C, is a vital micronutrient for various physiological functions, including reproduction, growth, and immunity . Most organisms, including humans and aquatic animals, lack the capacity for asa biosynthesis due to the loss of the enzyme l-gulono-1,4-lactone oxidase (glo) . Therefore, they require supplementation with exogenous ASA .
Mode of Action
2-KGA acts as a precursor in the ASA biosynthesis pathway . It is transformed into ASA through a series of biochemical reactions . In the classical two-step fermentation method for Vitamin C production, D-sorbitol is first transformed into L-sorbose by Gluconobacter oxydans. Then, L-sorbose is converted into 2-KGA by a co-culture system composed of Ketogulonicigenium vulgare and associated bacteria .
Biochemical Pathways
The transformation of L-sorbose into 2-KGA is performed by K. vulgare . This process involves the L-sorbosone pathway , where L-sorbose is first converted into L-sorbosone by the enzyme L-sorbose dehydrogenase found in the membrane fraction of the microorganism. Then, L-sorbosone is converted into 2-KGA by L-sorbosone dehydrogenase located in the cytosol fraction .
Pharmacokinetics
The pharmacokinetics of 2-KGA are complex and involve a variety of factors. A set of kinetic models have been developed for the production of 2-KGA from L-sorbose by a mixed culture of Gluconobacter oxydans and Bacillus megaterium . These models take into account the balances of some key metabolites, ATP, and NADH .
Result of Action
The primary result of 2-KGA’s action is the enhancement of ASA levels in organisms . This enhancement has been observed in various studies. For instance, exogenous 2-KGA supplementation has been found to increase ASA content, growth performance, feed utilization, crude protein, and crude lipid content in zebrafish . Similarly, 2-KGA has been shown to improve the salt stress resistance of non-heading Chinese cabbage by increasing ASA accumulation .
Action Environment
The action of 2-KGA can be influenced by various environmental factors. For example, salt stress has been found to restrict crop growth, and increasing the ASA content of crops through 2-KGA supplementation is an effective means of alleviating this stress . Moreover, the pH of the surroundings can significantly influence the growth of K. vulgare and the production of 2-KGA .
Safety and Hazards
2-Keto-L-gulonic Acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
Recent advances in 2-Keto-l-gulonic Acid production have been made using mixed-culture fermentation . The addition of 1 mg/mL 2-KLG reduced the number of viable and spore cells, lowered the levels of intracellular reactive oxygen species (ROS), enhanced the intra- and extracellular total antioxidant capacity (T-AOC), and significantly affected the B. pumilus sporulation-related genes expression levels .
Biochemische Analyse
Biochemical Properties
2-Keto-L-gulonic acid plays a significant role in various biochemical reactions. It is involved in the conversion of L-sorbose to vitamin C through a series of enzymatic reactions. The primary enzymes involved in this process are sorbose dehydrogenase and sorbosone dehydrogenase. Sorbose dehydrogenase catalyzes the conversion of L-sorbose to L-sorbosone, which is then converted to 2-Keto-L-gulonic acid by sorbosone dehydrogenase . Additionally, 2-Keto-L-gulonic acid interacts with other biomolecules such as NAD and NADP, which act as cofactors in these enzymatic reactions .
Cellular Effects
2-Keto-L-gulonic acid has various effects on cellular processes. It has been shown to inhibit the growth of certain bacterial strains, such as Bacillus pumilus and Ketogulonicigenium vulgare, by inducing oxidative stress and affecting the expression of sporulation-related genes . In plants, 2-Keto-L-gulonic acid enhances stress resistance by promoting the accumulation of L-ascorbic acid, which acts as an antioxidant . This compound also influences cell signaling pathways and gene expression related to stress response and antioxidant activity.
Molecular Mechanism
At the molecular level, 2-Keto-L-gulonic acid exerts its effects through various mechanisms. It binds to specific enzymes, such as sorbose dehydrogenase and sorbosone dehydrogenase, facilitating the conversion of L-sorbose to vitamin C . The compound also interacts with NAD and NADP, which are essential cofactors in these enzymatic reactions . Additionally, 2-Keto-L-gulonic acid can induce oxidative stress in certain bacterial strains by increasing the levels of reactive oxygen species (ROS) and affecting the expression of antioxidant enzyme-related genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Keto-L-gulonic acid can change over time. Studies have shown that the stability and degradation of 2-Keto-L-gulonic acid can influence its long-term effects on cellular function. For example, the compound’s stability can be affected by temperature and pH, which in turn can impact its effectiveness in promoting the production of vitamin C . Additionally, long-term exposure to 2-Keto-L-gulonic acid can lead to changes in cellular metabolism and gene expression related to stress response and antioxidant activity .
Dosage Effects in Animal Models
The effects of 2-Keto-L-gulonic acid can vary with different dosages in animal models. In zebrafish, for example, exogenous supplementation of 2-Keto-L-gulonic acid has been shown to enhance L-ascorbic acid biosynthesis and improve growth performance . High doses of 2-Keto-L-gulonic acid can lead to toxic effects, such as oxidative stress and cellular damage . It is important to determine the optimal dosage to maximize the beneficial effects while minimizing any adverse effects.
Metabolic Pathways
2-Keto-L-gulonic acid is involved in several metabolic pathways. It is primarily produced through the conversion of L-sorbose by sorbose dehydrogenase and sorbosone dehydrogenase . The compound can also be further metabolized to L-idonic acid and 5-keto-D-gluconic acid through a series of enzymatic reactions . These metabolic pathways are essential for the biosynthesis of vitamin C and play a crucial role in maintaining cellular redox balance.
Transport and Distribution
The transport and distribution of 2-Keto-L-gulonic acid within cells and tissues are facilitated by specific transporters and binding proteins. For example, in microbial fermentation processes, the compound is transported across cell membranes by specific transporters that facilitate its uptake and utilization . Additionally, 2-Keto-L-gulonic acid can accumulate in certain cellular compartments, such as the cytoplasm and vacuoles, where it can exert its biochemical effects .
Subcellular Localization
2-Keto-L-gulonic acid is localized in various subcellular compartments, including the cytoplasm, vacuoles, and cell walls . The compound’s activity and function can be influenced by its subcellular localization. For example, in grape berries, 2-Keto-L-gulonic acid is primarily localized in the cytoplasm and vacuoles, where it plays a role in the biosynthesis of tartaric acid . The subcellular localization of 2-Keto-L-gulonic acid is regulated by specific targeting signals and post-translational modifications that direct it to specific compartments.
Eigenschaften
IUPAC Name |
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUYCZFBVCCYFD-NUNKFHFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H](C(=O)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031512 | |
| Record name | 2-Keto-L-gulonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526-98-7, 342385-52-8 | |
| Record name | 2-keto-L-Gulonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Keto-L-gulonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Keto-L-gulonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-xylo-hex-2-ulosonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-Xylo-hex-2-ulosonic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-KETO-L-GULONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I49386U15C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Keto-L-gulonic acid produced in nature?
A1: 2-KLG is not naturally found in humans and many animals, but is a crucial intermediate in the industrial production of vitamin C. Several microorganisms, particularly certain strains of bacteria, possess the enzymatic machinery to synthesize 2-KLG from precursors like D-sorbitol and L-sorbose. This forms the basis of the two-step fermentation process widely used in industry. []
Q2: What is the role of Gluconobacter oxydans in 2-KLG production?
A2: Gluconobacter oxydans is a bacterium commonly employed in the first step of 2-KLG production. It efficiently converts D-sorbitol to L-sorbose, which serves as the substrate for the subsequent step. [, , ]
Q3: How does Ketogulonicigenium vulgare contribute to 2-KLG synthesis?
A3: Ketogulonicigenium vulgare is another bacterium crucial for 2-KLG production. In the second fermentation step, it utilizes L-sorbose produced in the first step and converts it to 2-KLG. [, , ]
Q4: Why is mixed culture fermentation often preferred for 2-KLG production?
A4: While Ketogulonicigenium vulgare is responsible for converting L-sorbose to 2-KLG, its slow growth rate and low productivity necessitate the use of associated bacteria in a mixed culture. These associated bacteria, such as Bacillus megaterium, enhance the growth of K. vulgare and consequently improve 2-KLG yields. [, ]
Q5: Can 2-KLG be produced directly from D-glucose?
A5: Research is exploring the direct conversion of D-glucose to 2-KLG to streamline the production process. This involves engineering microorganisms with the necessary enzymes to facilitate this one-step conversion. Analytical techniques like HPLC are crucial in monitoring the metabolites produced during this process. [, ]
Q6: What is the molecular formula and weight of 2-Keto-L-gulonic acid?
A6: The molecular formula of 2-Keto-L-gulonic acid is C6H10O7, and its molecular weight is 194.14 g/mol.
Q7: Are there spectroscopic methods to characterize 2-KLG?
A7: Yes, infrared spectroscopy has been used to identify and confirm the structure of 2-KLG. []
Q8: What factors can impact the stability of 2-KLG?
A8: The stability of 2-KLG is affected by various factors, including temperature, pH, and the presence of other chemicals. It is generally stable under acidic conditions but can degrade under alkaline conditions. [, ]
Q9: How does the redox potential influence 2-KLG production during fermentation?
A9: Maintaining a low negative redox potential during fermentation favors 2-KLG formation. Strategies such as continuous fermentation in a chemostat help maintain these low redox potentials, leading to improved 2-KLG production rates. []
Q10: Can you elaborate on the role of L-tyrosine in 2-KLG fermentation?
A10: L-tyrosine and some of its analogs have been observed to stimulate 2-KLG formation during fermentation. This stimulatory effect is linked to the maintenance of low redox potential values, indicating the possible involvement of a direct oxidase-type enzyme in the process. []
Q11: What is the primary application of 2-Keto-L-gulonic acid?
A11: 2-KLG is primarily used as a key precursor in the industrial production of L-ascorbic acid (vitamin C), a vital nutrient with antioxidant properties. []
Q12: How is 2-Keto-L-gulonic acid converted to L-ascorbic acid?
A12: The conversion of 2-KLG to L-ascorbic acid involves a series of chemical reactions, including esterification and lactonization. [, ]
Q13: Are there alternative methods for 2-KLG production?
A13: Research is exploring alternative methods for 2-KLG production, aiming for increased efficiency and cost-effectiveness. One approach involves using immobilized enzymes to improve the catalytic efficiency of 2-KLG synthesis. []
Q14: How does exogenous 2KGA application potentially enhance salt stress resistance in plants?
A14: Research suggests that applying 2-KLG to plants, specifically non-heading Chinese cabbage, can potentially improve their resistance to salt stress. The proposed mechanism involves 2-KLG promoting L-ascorbic acid synthesis in the plant, leading to increased levels of metabolites and enzymes associated with stress resistance. This, in turn, helps alleviate the negative impacts of salt stress on plant growth. []
Q15: What analytical techniques are used to quantify 2-KLG?
A15: High-performance liquid chromatography (HPLC) is a commonly used technique to quantify 2-KLG during fermentation and in the final product. Different HPLC methods, including those utilizing UV detection, have been developed to ensure accurate and reliable quantification. [, ]
Q16: How can paper chromatography be used in 2-KLG research?
A16: Paper chromatography, particularly two-dimensional paper chromatography, has been valuable in identifying and characterizing various sugars and sugar acids produced as metabolites during 2-KLG fermentation. This technique helps researchers understand the metabolic pathways involved and optimize production processes. []
Q17: What is the role of high-throughput screening in 2-KLG production?
A17: High-throughput screening is a powerful tool for identifying new microbial strains with enhanced 2-KLG production capabilities. Techniques like fluorescence-activated cell sorting, coupled with enzymatic assays, allow for rapid screening of large numbers of microorganisms to identify promising candidates for industrial applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


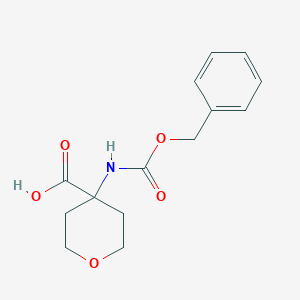
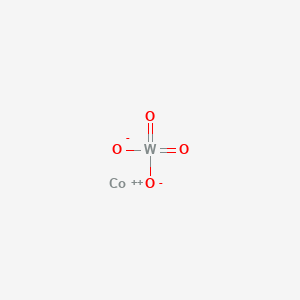

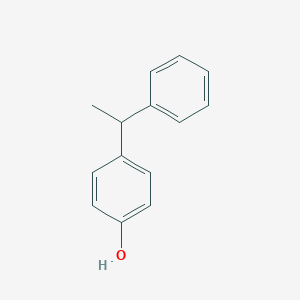
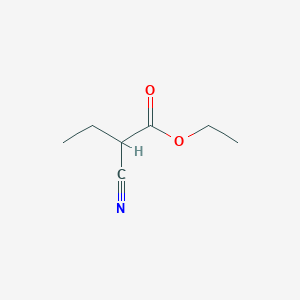
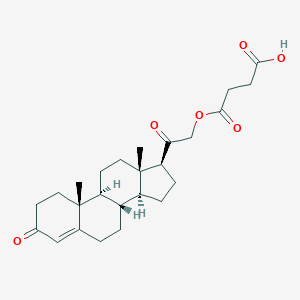
![1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea](/img/structure/B155322.png)

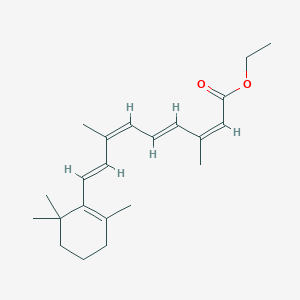


![(7,9a-dihydroxy-9-methyl-3-methylidene-2-oxospiro[3a,4,5,6a,7,9b-hexahydroazuleno[4,5-b]furan-6,2'-oxirane]-4-yl) (Z)-2-methylbut-2-enoate](/img/structure/B155330.png)

